

# Comparative analysis of photocatalytic activity: bismuth subcarbonate vs. bismuth oxide

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A Comparative Analysis of the Photocatalytic Activities of **Bismuth Subcarbonate** and Bismuth Oxide

In the quest for efficient and sustainable solutions for environmental remediation, semiconductor photocatalysis has emerged as a promising technology. Among the various materials explored, bismuth-based compounds have garnered significant attention due to their unique electronic structures and high photocatalytic efficiencies. This guide provides a detailed comparative analysis of the photocatalytic activities of two prominent bismuth compounds: **bismuth subcarbonate** ( $\text{Bi}_2\text{O}_2\text{CO}_3$ ) and bismuth oxide ( $\text{Bi}_2\text{O}_3$ ). This analysis is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive overview supported by experimental data.

## Overview of Photocatalytic Properties

**Bismuth subcarbonate** and bismuth oxide are both effective photocatalysts, capable of degrading a wide range of organic pollutants under light irradiation. Their activity stems from their ability to generate electron-hole pairs upon absorbing photons with energy exceeding their band gap. These charge carriers then initiate redox reactions, producing reactive oxygen species (ROS) that mineralize organic molecules.

**Bismuth Subcarbonate** ( $\text{Bi}_2\text{O}_2\text{CO}_3$ ) possesses a unique layered structure composed of  $(\text{Bi}_2\text{O}_2)_2^{n+}$  layers and  $\text{CO}_3^{2-}$  layers. This structure is believed to facilitate the separation of photogenerated electron-hole pairs, thereby enhancing photocatalytic activity. It is particularly noted for its high efficiency in the degradation of various dyes and pollutants.

Bismuth Oxide ( $\text{Bi}_2\text{O}_3$ ) exists in several crystalline phases, with the most common being the monoclinic  $\alpha$ -phase and the tetragonal  $\beta$ -phase. The photocatalytic performance of  $\text{Bi}_2\text{O}_3$  is highly dependent on its crystalline structure and morphology. Notably,  $\beta$ - $\text{Bi}_2\text{O}_3$  has been reported to exhibit superior photocatalytic activity compared to  $\alpha$ - $\text{Bi}_2\text{O}_3$  for the degradation of certain dyes due to differences in their band structures.<sup>[1][2]</sup>

## Quantitative Performance Data

The photocatalytic efficacy of **bismuth subcarbonate** and bismuth oxide has been evaluated against various organic pollutants. The following tables summarize key performance metrics from different studies.

Table 1: Comparative Photocatalytic Degradation of Methylene Blue (MB)

Photocatalyst	Synthesis Method	Pollutant Concentration	Catalyst Loading	Light Source	Irradiation Time (min)	Degradation Efficiency (%)	Reference
$\alpha$ - $\text{Bi}_2\text{O}_3$	Sol-gel/Hydrothermal	0.02 mmol/L	1 g/L	Visible light	360	~30	<sup>[2]</sup>
$\beta$ - $\text{Bi}_2\text{O}_3$	Hydrothermal	0.02 mmol/L	1 g/L	Visible light	360	100	<sup>[2]</sup>
$\alpha$ - $\text{Bi}_2\text{O}_3$	Chemical Precipitation	Not Specified	Not Specified	Sunlight	135	76.15	<sup>[3]</sup>

Table 2: Photocatalytic Degradation of Other Pollutants

Photocatalyst	Pollutant	Pollutant Concentration	Catalyst Loading	Light Source	Irradiation Time (h)	Degradation Efficiency (%)	Reference
$\text{Bi}_2\text{O}_{2.33}$ Nanosheets	Perfluorooctanoic Acid (PFOA)	50 ppb	1 mg in 15 mL	UV light	2	~80	[4][5]
ZIF-67/ $\text{Bi}_2\text{O}_3$	Doxycycline	Not Specified	Not Specified	Visible light	< 2 (short time frame)	> 90	[6]
$\text{Bi}_2\text{O}_2\text{CO}_3$ Nanowires	Sodium Isopropyl Xanthate	Not Specified	Not Specified	Not Specified	Not Specified	High	[7]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of these photocatalysts and the evaluation of their photocatalytic activity.

## Synthesis of Photocatalysts

**Bismuth Subcarbonate** ( $\text{Bi}_2\text{O}_2\text{CO}_3$ ) via Hydrothermal Method: A typical synthesis involves the hydrothermal treatment of commercial  $\text{Bi}_2\text{O}_3$  powders.[7] In another approach, nitrogen-doped  $\text{Bi}_2\text{O}_2\text{CO}_3$  hierarchical architectures have been synthesized via a one-pot template-free hydrothermal method using bismuth citrate and ammonia solution.[8] The morphology can be controlled by varying the concentration of the ammonia solution.[8]

Bismuth Oxide ( $\alpha\text{-Bi}_2\text{O}_3$ ) via Chemical Precipitation:[3]

- Dissolve 1.0 M of Bismuth Nitrate Pentahydrate ( $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ ) in 50 ml of deionized water with vigorous stirring.

- Add 0.1 M of Sodium Hydroxide (NaOH) solution (dissolved in 50 ml of deionized water) dropwise to the bismuth nitrate solution under continuous stirring.
- Heat the mixed solution at 80 °C and continue stirring for 4 hours to form a light yellow precipitate.
- Wash the precipitate with deionized water and ethanol to remove any unreacted chemicals.
- Dry the precipitate in an oven.
- Anneal the dried powder at a specific temperature to obtain the desired crystalline phase.

Bismuth Oxide ( $\beta$ -Bi<sub>2</sub>O<sub>3</sub>) via Hydrothermal Method:[2] This phase is typically formed using a hydrothermal method in the presence of a polymer like polyethylene glycol.

## Photocatalytic Activity Evaluation

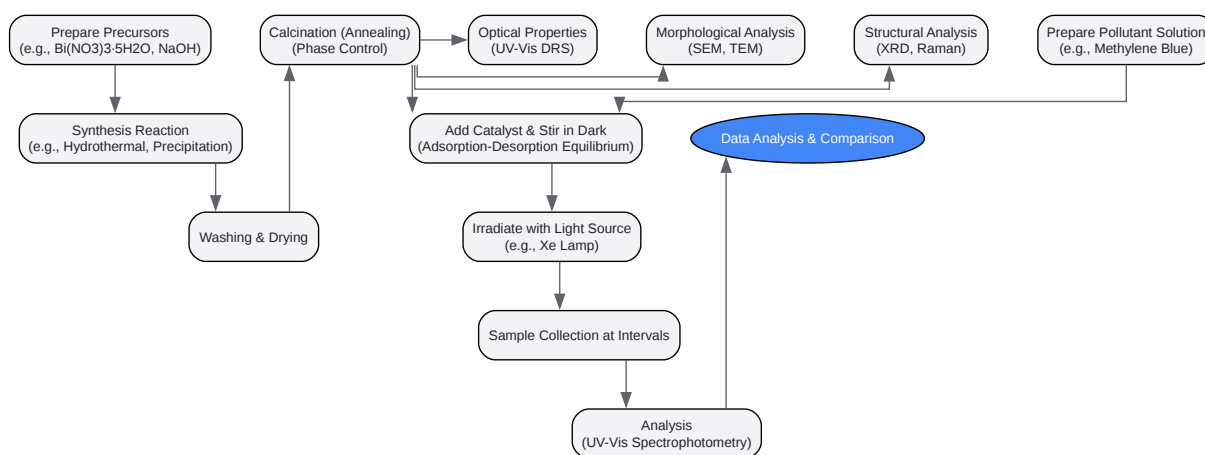
A standardized procedure for evaluating the photocatalytic degradation of an organic dye (e.g., Rhodamine B) is as follows:[9]

- Disperse a specific amount of the photocatalyst (e.g., 20 mg) in an aqueous solution of the pollutant (e.g., 35 mL of 10 ppm RhB).[9]
- Stir the suspension in the dark for a period (e.g., 60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[9]
- Irradiate the suspension with a light source (e.g., a 500 W Xe lamp with a  $\lambda \geq 420$  nm filter for visible light).[9]
- At regular time intervals, withdraw aliquots of the suspension and centrifuge them to remove the photocatalyst particles.
- Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength.
- Calculate the degradation efficiency using the formula: Degradation (%) =  $[(C_0 - C_t) / C_0] \times 100$ , where  $C_0$  is the initial concentration and  $C_t$  is the concentration at time t.

## Visualization of Processes

### Experimental Workflow

The following diagram illustrates a typical workflow for comparing the photocatalytic activity of different materials.

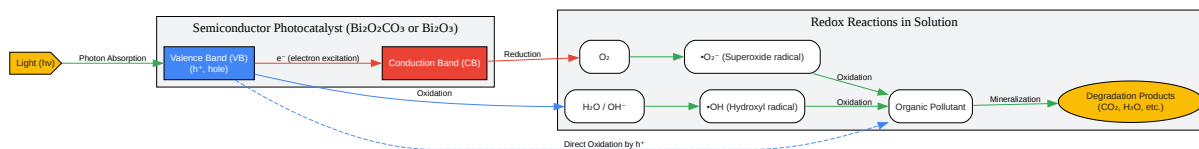


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Caption: Experimental workflow for synthesis, characterization, and photocatalytic testing.

### Photocatalytic Degradation Mechanism

The underlying mechanism for the photocatalytic activity of both **bismuth subcarbonate** and bismuth oxide involves the generation of reactive species.



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Caption: General mechanism of photocatalytic degradation by bismuth-based compounds.

## Concluding Remarks

Both **bismuth subcarbonate** and bismuth oxide are potent photocatalysts with distinct characteristics. The choice between them may depend on the specific application, target pollutant, and desired operating conditions (e.g., UV vs. visible light).

- **Bismuth subcarbonate** shows high photocatalytic efficiency, which is attributed to its unique layered structure that promotes charge separation.
- Bismuth oxide, particularly the  $\beta$ -phase, has demonstrated excellent performance under visible light, making it a strong candidate for solar-driven applications.[2] The synthesis method significantly influences the phase and morphology of Bi<sub>2</sub>O<sub>3</sub>, which in turn dictates its photocatalytic activity.

Further research focusing on the development of composites and heterostructures, such as the ZIF-67/Bi<sub>2</sub>O<sub>3</sub> system, holds the key to unlocking even higher photocatalytic efficiencies and expanding the application scope of these promising materials in environmental remediation and beyond.[6] The creation of defects in materials like **bismuth subcarbonate** can also significantly enhance photocatalytic performance by extending light absorption and improving charge separation.[10]

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